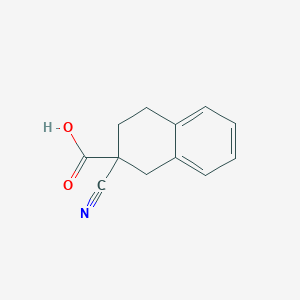

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

2-cyano-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOKINGODIOQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195874 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-39-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis Starting from Tetrahydronaphthalene Derivatives

A common approach involves functionalizing a tetrahydronaphthalene skeleton at the 2-position with cyano and carboxylic acid groups. For example, 3-bromomethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carbonitrile derivatives have been used as intermediates for further substitution reactions to introduce carboxylic acid functionalities.

One-Pot Photoredox and Reissert-Type Reaction

Recent advances include a one-pot photoredox catalysis combined with a Reissert-type reaction, employing air as the oxidant and acyl cyanide as both the acylating and cyanide source. This method enables the simultaneous introduction of the cyano and carboxylic acid groups efficiently.

Substitution Reactions Using Thiosalicylic Acid

In related derivatives, substitution reactions with thiosalicylic acid in the presence of tetra-n-butylammonium bromide and potassium carbonate in methanol have been used to synthesize related cyano-carboxylic acid compounds with high stereo selectivity and yields. The reaction is typically conducted under nitrogen atmosphere with reflux conditions (65-68°C) for several hours.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 1 | Starting tetrahydronaphthalene derivative | Ambient (25-28°C) | Stirring 10 min | Under nitrogen atmosphere |

| 2 | Addition of thiosalicylic acid, TBA bromide, K2CO3 in methanol | Reflux (65-68°C) | 4-5 hours | Substitution reaction |

| 3 | Extraction with water and dichloromethane | Room temp | — | Separation of aqueous and organic layers |

| 4 | Evaporation of aqueous layer | — | — | Obtaining crude solid |

| 5 | Purification by column chromatography (silica gel) | — | — | Eluent: hexane/ethyl acetate (80:20 v/v) |

The purified product is confirmed by spectral analysis (1H-NMR, 13C-NMR) showing characteristic signals for carboxylic acid (δ 11.0 ppm, singlet) and cyano groups (δ 119.2 ppm in 13C-NMR).

Spectroscopic and Analytical Confirmation

| Spectroscopic Technique | Key Observations |

|---|---|

| 1H-NMR | Singlet at δ 11.0 ppm (carboxylic acid proton), doublet at δ 4.00-4.05 ppm (protons adjacent to cyano and sulfur) |

| 13C-NMR | Singlet at 191.5 ppm (carbonyl carbon), 168.1 ppm (carboxylic acid carbon), 119.2 ppm (cyano carbon) |

| Elemental Analysis | Consistent with molecular formula C12H11NO2 |

Industrial and Scale-Up Considerations

Industrial production of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid follows similar synthetic routes but optimized for cost-effectiveness, scalability, and environmental compliance. Key factors include:

- Use of bulk reagents and solvents with recycling systems.

- Control of reaction parameters to minimize by-products.

- Implementation of continuous flow reactors for better heat and mass transfer.

- Purification steps adapted for large-scale chromatography or crystallization.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step functionalization | Bromomethyl derivatives, thiosalicylic acid, TBA bromide, K2CO3 | Substitution, nucleophilic substitution | High stereo selectivity, good yields | Requires inert atmosphere, longer reaction time |

| One-pot photoredox + Reissert | Acyl cyanide, air (oxidant) | Photoredox, acylation | Efficient, simultaneous cyano and carboxylation | Requires photoredox setup |

| Classical cyanation + carboxylation | Cyanide sources, carboxylation agents | Multi-step cyanation and carboxylation | Well-established, scalable | Multi-step, moderate yields |

Research Findings and Notes

- The substitution reaction with thiosalicylic acid in methanol under nitrogen atmosphere leads to excellent yields and stereo selectivity in synthesizing cyano-carboxylic acid derivatives.

- Photoredox catalysis combined with a Reissert-type reaction offers a modern, one-pot synthetic route that is more atom-economical and environmentally friendly.

- Spectral data confirm the successful incorporation of cyano and carboxylic acid groups at the 2-position of the tetrahydronaphthalene ring.

- The compound serves as a precursor for further derivatization in medicinal chemistry, including protease inhibitor development.

Chemical Reactions Analysis

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The compound can undergo substitution reactions where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

| Field | Application Summary | Methods of Application | Results |

|---|---|---|---|

| Pharmaceutical Chemistry | Precursor for synthesizing protease inhibitors | Formation of amide bonds with amine groups under dehydrating conditions | Effective in inhibiting enzyme activity crucial for treating diseases like HIV. |

| Color Chemistry | Used to create dyes and pigments with specific properties | Reactions to attach chromophores or auxochromes to alter light absorption and color properties | Development of new colors and pigments for industrial and artistic applications with varying degrees of lightfastness and color strength. |

| Biochemistry | Significant in researching protease inhibitors | Assays to test inhibitory activity against target proteases using spectrophotometric or fluorometric methods | Derivatives show effective inhibition of certain proteases, providing insights into potential therapeutic applications. |

| Chemical Engineering | Useful in various industrial processes due to its reactivity and stability | Used in polymerization or as a starting material for synthesizing other industrial chemicals | Development of new materials with specific desired properties such as increased thermal stability or improved mechanical strength. |

Pharmaceutical Chemistry

In pharmaceutical research, 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a vital precursor for the synthesis of protease inhibitors. These inhibitors are essential in the treatment of viral infections such as HIV. The synthesis typically involves coupling reactions where the carboxylic acid group reacts with amines to form amides, which are then tested for their biological activity.

Case Study Example : A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on HIV protease, leading to promising results in antiviral drug development.

Color Chemistry

The compound is also utilized in the dye industry. Its ability to undergo reactions that modify its chromatic properties allows for the creation of novel dyes. The incorporation of chromophores enhances the light absorption characteristics of the resulting pigments.

Case Study Example : Research indicated that dyes produced from this compound showed enhanced lightfastness compared to traditional dyes, making them suitable for both industrial applications and artistic endeavors.

Biochemistry

In biochemistry, this compound is employed in assays designed to evaluate its inhibitory effects on various proteases. The assays often utilize fluorescence or absorbance measurements to quantify enzyme activity in the presence of the compound.

Case Study Example : In vitro studies revealed that certain derivatives effectively inhibited serine proteases involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

Chemical Engineering

The compound's unique chemical properties make it valuable in chemical engineering processes. Its stability and reactivity allow it to be used as a building block in synthesizing more complex molecules.

Case Study Example : Industrial applications have included its use in polymerization processes that yield materials with enhanced mechanical properties suitable for various engineering applications.

Mechanism of Action

The mechanism of action of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the tetrahydronaphthalene scaffold significantly influence reactivity, solubility, and biological activity. Key analogs include:

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid ():

- Substituents: Methoxy (-OCH₃) groups at 5- and 6-positions.

- Synthesis: Achieved via a multi-step route involving hydrogenation (94% yield using Pd/C), bromination (67%), and hydrolysis (94%) .

- Application: Intermediate in dopamine agonist research (e.g., apomorphine analogs for Parkinson’s disease) .

- 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (): Substituent: Methoxy group at the 8-position. Physicochemical Data: Melting point = 141–143°C; purity = 98% . Synthesis: Not explicitly detailed, but chromatography and crystallization are implied.

- 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (): Substituent: Amino (-NH₂) group at the 1-position. Application: Serves as a Tic (tetrahydroisoquinoline carboxylic acid) mimetic in melanocortin-4 receptor agonists, demonstrating nanomolar potency .

- 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (): Substituent: Methyl (-CH₃) groups at the 4-position.

Key Structural Differences :

- Methoxy groups in analogs improve solubility but may reduce metabolic stability compared to cyano .

- Amino substituents enable hydrogen bonding and receptor targeting, as seen in melanocortin agonists .

Toxicological Data :

- 2-Amino-6-bromo derivative: Classified as harmful if swallowed (H302) .

- 1-Amino derivative hydrochloride: Moderate hazards (H315, H319, H335) .

Biological Activity

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1432681-39-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.22 g/mol

- CAS Number : 1432681-39-4

Antimicrobial Properties

Research indicates that compounds similar to 2-cyano-1,2,3,4-tetrahydronaphthalene derivatives exhibit antimicrobial activity. For instance, studies on related naphthalene derivatives have shown effectiveness against various bacterial strains, suggesting a potential for further exploration in this area .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar naphthalene structures have been noted for their ability to inhibit pro-inflammatory cytokines and pathways associated with inflammation. This warrants further investigation into the specific effects of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid on inflammatory markers in vitro and in vivo .

Anticancer Activity

Preliminary studies indicate that naphthalene derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The specific activity of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid remains to be fully elucidated but could be promising based on structural analogs .

Synthesis and Derivatives

The synthesis of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multicomponent reactions that can yield various derivatives with modified biological activities. The methodology includes:

- Isocyanide-based Multicomponent Reactions : This approach allows for the rapid generation of diverse libraries of compounds for biological testing .

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of tetrahydronaphthalene derivatives often involves cyclization or functional group interconversion. For example, Ishizumi et al. demonstrated the synthesis of structurally similar amino-substituted tetrahydronaphthalene carboxylic acids via reductive amination and subsequent carboxylation . For the cyano-substituted variant, a nitrile group could be introduced using cyanoalkylation or via substitution reactions (e.g., replacing a halogen with a nitrile group under catalytic conditions). Key parameters to optimize include:

Q. Which analytical techniques are most effective for characterizing the structural and purity profiles of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray crystallography for absolute stereochemical determination, as demonstrated for related naphthalene derivatives (e.g., triclinic crystal system with MoKα radiation and CCD detectors) .

- NMR spectroscopy (, , DEPT) to confirm proton environments and carbon hybridization. For example, methyl ester analogs showed distinct NMR signals for aromatic protons (δ 6.7–8.0 ppm) and ester groups (δ 3.6–3.8 ppm) .

- GC-MS or LC-MS to assess purity and molecular ion peaks.

- Elemental analysis for empirical formula validation.

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking predict the biological activity of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features (e.g., cyano group electronegativity, ring conformation) with biological targets. For example, Bakshi et al. used QSAR to design tetrahydronaphthalene-based melanocortin-4 receptor agonists by analyzing substituent effects on binding affinity . Steps include:

Descriptor calculation (e.g., logP, polar surface area).

Docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins.

Validation via in vitro assays (e.g., receptor binding assays).

The cyano group’s electron-withdrawing nature may enhance interactions with hydrophobic pockets in enzymes or receptors.

Q. What experimental strategies can elucidate photochromic or photophysical properties in 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

- Methodological Answer : Photochromism can be investigated using:

- UV-Vis spectroscopy to monitor absorbance changes under UV irradiation (e.g., 365 nm) and visible light. For example, a related compound exhibited a reversible color shift (λmax = 592 nm) due to π→π* transitions .

- Time-resolved fluorescence to study excited-state lifetimes.

- Solid-state analysis (e.g., PMMA films) to assess environmental effects on photostability.

- DFT calculations to model electronic transitions and predict absorption spectra.

Q. How can conflicting data in structure-activity relationship (SAR) studies for tetrahydronaphthalene derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. To resolve these:

Systematic SAR studies : Synthesize analogs with controlled substitutions (e.g., cyano vs. amino groups) and test under standardized conditions.

Meta-analysis : Compare datasets across studies, accounting for variables like cell lines or solvent systems.

Advanced characterization : Use cryo-EM or X-ray crystallography to validate binding modes. For instance, Hitaoka et al. resolved MMP-12 inhibitor interactions using QSAR and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.